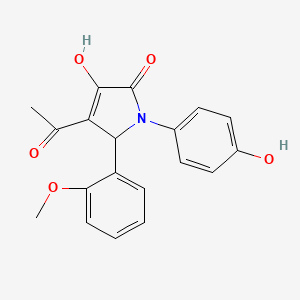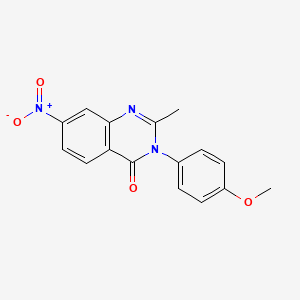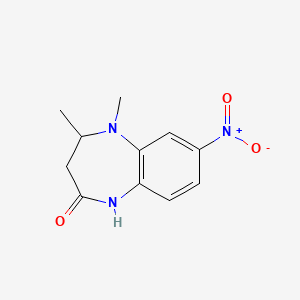![molecular formula C20H18ClFN8O3 B14948972 4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14948972.png)
4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated nitrobenzaldehyde moiety and a triazine ring substituted with fluoroaniline and morpholine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process:
Formation of 2-chloro-5-nitrobenzaldehyde: This intermediate is synthesized through the nitration of 2-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Synthesis of 4-(4-fluoroanilino)-6-morpholino-1,3,5-triazine: This involves the reaction of cyanuric chloride with 4-fluoroaniline and morpholine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazine derivative.
Condensation Reaction: The final step involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-(4-fluoroanilino)-6-morpholino-1,3,5-triazine in the presence of a hydrazine derivative. This reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve scalable and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.
4-(4-Fluoroanilino)-6-morpholino-1,3,5-triazine: Another precursor, notable for its triazine ring structure and applications in medicinal chemistry.
Uniqueness
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is unique due to the combination of functional groups that confer distinct chemical properties and potential applications. The presence of both nitro and triazine moieties allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C20H18ClFN8O3 |
|---|---|
Molekulargewicht |
472.9 g/mol |
IUPAC-Name |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18ClFN8O3/c21-17-6-5-16(30(31)32)11-13(17)12-23-28-19-25-18(24-15-3-1-14(22)2-4-15)26-20(27-19)29-7-9-33-10-8-29/h1-6,11-12H,7-10H2,(H2,24,25,26,27,28)/b23-12+ |
InChI-Schlüssel |
WFSGSUUPXGZLMM-FSJBWODESA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14948906.png)
![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)

![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)
![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)

![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)
